Cas no 2293-60-9 (ethyl 3-hydroxy-3-phenylbutanoate)
ethyl 3-hydroxy-3-phenylbutanoate Chemical and Physical Properties
Names and Identifiers
-
- Benzenepropanoic acid, b-hydroxy-b-methyl-, ethyl ester
- ethyl 3-hydroxy-3-phenylbutanoate
- 3-Hydroxy-3-phenyl-buttersaeure-aethylester
- 3-hydroxy-3-phenyl-butyric acid ethyl ester
- AC1L59CG
- AC1Q650Y
- Ambcb5190804
- CBDivE_016106
- CTK4F0501
- ethyl 3-hydroxy-3-phenylbutyrate
- ethyl 3-hydroxy-3-phenyl-butyrate
- Ethyl 3-phenyl-3-hydroxybutanoate
- NSC4107
- SureCN313012
-
- Inchi: 1S/C12H16O3/c1-3-15-11(13)9-12(2,14)10-7-5-4-6-8-10/h4-8,14H,3,9H2,1-2H3
- InChI Key: RBHSZNSXPDPHSH-UHFFFAOYSA-N
- SMILES: OC(C)(C1C=CC=CC=1)CC(=O)OCC
Computed Properties
- Exact Mass: 208.10998
Experimental Properties
- PSA: 46.53
- LogP: 1.84730
ethyl 3-hydroxy-3-phenylbutanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E762205-10mg |
ethyl 3-hydroxy-3-phenylbutanoate |
2293-60-9 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | E762205-50mg |
ethyl 3-hydroxy-3-phenylbutanoate |
2293-60-9 | 50mg |
$ 185.00 | 2022-06-05 | ||
| TRC | E762205-100mg |
ethyl 3-hydroxy-3-phenylbutanoate |
2293-60-9 | 100mg |
$ 275.00 | 2022-06-05 | ||
| Enamine | EN300-129650-0.05g |
ethyl 3-hydroxy-3-phenylbutanoate |
2293-60-9 | 95% | 0.05g |
$162.0 | 2023-06-08 | |
| Enamine | EN300-129650-0.1g |
ethyl 3-hydroxy-3-phenylbutanoate |
2293-60-9 | 95% | 0.1g |
$241.0 | 2023-06-08 | |
| Enamine | EN300-129650-0.25g |
ethyl 3-hydroxy-3-phenylbutanoate |
2293-60-9 | 95% | 0.25g |
$347.0 | 2023-06-08 | |
| Enamine | EN300-129650-0.5g |
ethyl 3-hydroxy-3-phenylbutanoate |
2293-60-9 | 95% | 0.5g |
$546.0 | 2023-06-08 | |
| Enamine | EN300-129650-1.0g |
ethyl 3-hydroxy-3-phenylbutanoate |
2293-60-9 | 95% | 1g |
$699.0 | 2023-06-08 | |
| Enamine | EN300-129650-2.5g |
ethyl 3-hydroxy-3-phenylbutanoate |
2293-60-9 | 95% | 2.5g |
$1370.0 | 2023-06-08 | |
| Enamine | EN300-129650-5.0g |
ethyl 3-hydroxy-3-phenylbutanoate |
2293-60-9 | 95% | 5g |
$2028.0 | 2023-06-08 |
ethyl 3-hydroxy-3-phenylbutanoate Related Literature
-
Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
-
Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
-
M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
-
Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
-
5. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
Additional information on ethyl 3-hydroxy-3-phenylbutanoate
Recent Advances in the Study of Ethyl 3-Hydroxy-3-Phenylbutanoate (CAS 2293-60-9): Synthesis, Applications, and Biological Activities
Ethyl 3-hydroxy-3-phenylbutanoate (CAS 2293-60-9) is a chiral ester compound that has garnered significant attention in the fields of chemical biology and pharmaceutical research due to its versatile applications as a synthetic intermediate and potential biological activities. Recent studies have focused on optimizing its synthesis, exploring its role in drug development, and investigating its pharmacological properties. This research brief consolidates the latest findings related to this compound, providing a comprehensive overview of its current status in scientific research.
One of the key advancements in the synthesis of ethyl 3-hydroxy-3-phenylbutanoate involves the use of biocatalytic methods. Researchers have employed engineered enzymes, such as ketoreductases, to achieve highly enantioselective reductions of ethyl 3-oxo-3-phenylbutanoate, yielding the desired (R)- or (S)-enantiomers with excellent optical purity. These biocatalytic processes offer significant advantages over traditional chemical synthesis, including milder reaction conditions, reduced environmental impact, and higher stereoselectivity. Recent publications in journals like Advanced Synthesis & Catalysis highlight the scalability of these methods for industrial applications.
In pharmaceutical research, ethyl 3-hydroxy-3-phenylbutanoate serves as a crucial building block for the synthesis of various bioactive molecules. A 2023 study published in Bioorganic & Medicinal Chemistry Letters demonstrated its utility in the preparation of novel β-amino alcohol derivatives, which exhibit promising activity as adrenergic receptor modulators. These derivatives are being investigated for their potential in treating cardiovascular diseases and neurological disorders. The compound's chiral center plays a pivotal role in determining the pharmacological efficacy of these derivatives, underscoring the importance of stereoselective synthesis.
Beyond its synthetic applications, ethyl 3-hydroxy-3-phenylbutanoate has also been studied for its direct biological effects. Preliminary in vitro studies suggest that the compound may possess anti-inflammatory and antioxidant properties. Research conducted at several academic institutions has shown that it can inhibit the production of pro-inflammatory cytokines in macrophage cell lines, potentially making it a candidate for further development as an anti-inflammatory agent. However, these findings are still in the early stages, and more extensive in vivo studies are needed to validate these effects.
The compound's safety profile and pharmacokinetic properties have also been subjects of recent investigation. Toxicological studies indicate that ethyl 3-hydroxy-3-phenylbutanoate exhibits low acute toxicity in rodent models, with favorable absorption and distribution characteristics. These properties make it a viable candidate for further drug development efforts. Additionally, its metabolic pathways have been elucidated, revealing that it undergoes rapid hydrolysis to 3-hydroxy-3-phenylbutanoic acid, which is then further metabolized via β-oxidation.
Looking ahead, researchers are exploring the potential of ethyl 3-hydroxy-3-phenylbutanoate in novel drug delivery systems. Its lipophilic nature and relatively small molecular size make it suitable for incorporation into nanoparticle formulations, which could enhance its bioavailability and target specificity. Several patent applications filed in 2023 describe its use in combination with other therapeutic agents for synergistic effects, particularly in oncology and infectious disease applications.
In conclusion, ethyl 3-hydroxy-3-phenylbutanoate (CAS 2293-60-9) continues to be a compound of significant interest in chemical biology and pharmaceutical research. Recent advances in its synthesis, coupled with emerging findings about its biological activities and therapeutic potential, position it as a valuable molecule for future drug discovery efforts. As research progresses, we anticipate seeing more applications of this compound in both academic and industrial settings, potentially leading to new therapeutic agents and innovative synthetic methodologies.
2293-60-9 (ethyl 3-hydroxy-3-phenylbutanoate) Related Products
- 5764-85-2(Ethyl 3-hydroxy-3-phenylpropanoate)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)